

# Application Notes and Protocols for the Laboratory Use of Ervogastat

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## Compound of Interest

Compound Name: *Ervogastat*

Cat. No.: *B10831021*

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For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information and experimental protocols for the use of **Ervogastat** (PF-06865571), a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), in a laboratory research setting.

## Introduction to Ervogastat

**Ervogastat** is a small molecule inhibitor of the enzyme DGAT2, which catalyzes the final step in triglyceride synthesis.[1][2] By inhibiting DGAT2, **Ervogastat** effectively blocks the production of triglycerides in the liver, a key process in the pathophysiology of non-alcoholic steatohepatitis (NASH).[2][3] Developed by Pfizer, **Ervogastat** has been investigated in clinical trials for the treatment of NASH, both as a monotherapy and in combination with other therapeutic agents.[4][5] It is a valuable tool for in vitro and in vivo studies of lipid metabolism and the development of therapeutics for metabolic diseases.

## Mechanism of Action

**Ervogastat** selectively inhibits the DGAT2 enzyme, which is primarily located in the endoplasmic reticulum and is responsible for the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides.[2][6] This inhibition leads to a reduction in the synthesis and storage of triglycerides in hepatocytes.[7] **Ervogastat** has demonstrated high selectivity for DGAT2 over the DGAT1 isoform.[2]

## Data Presentation

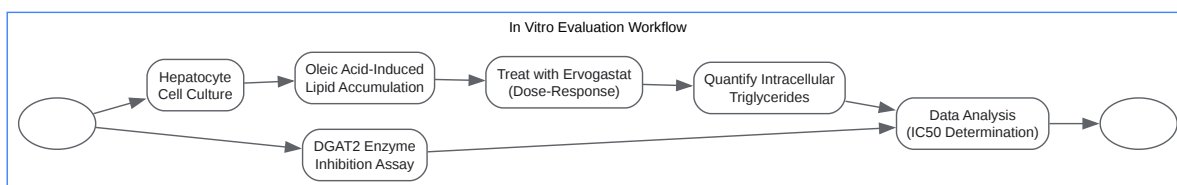
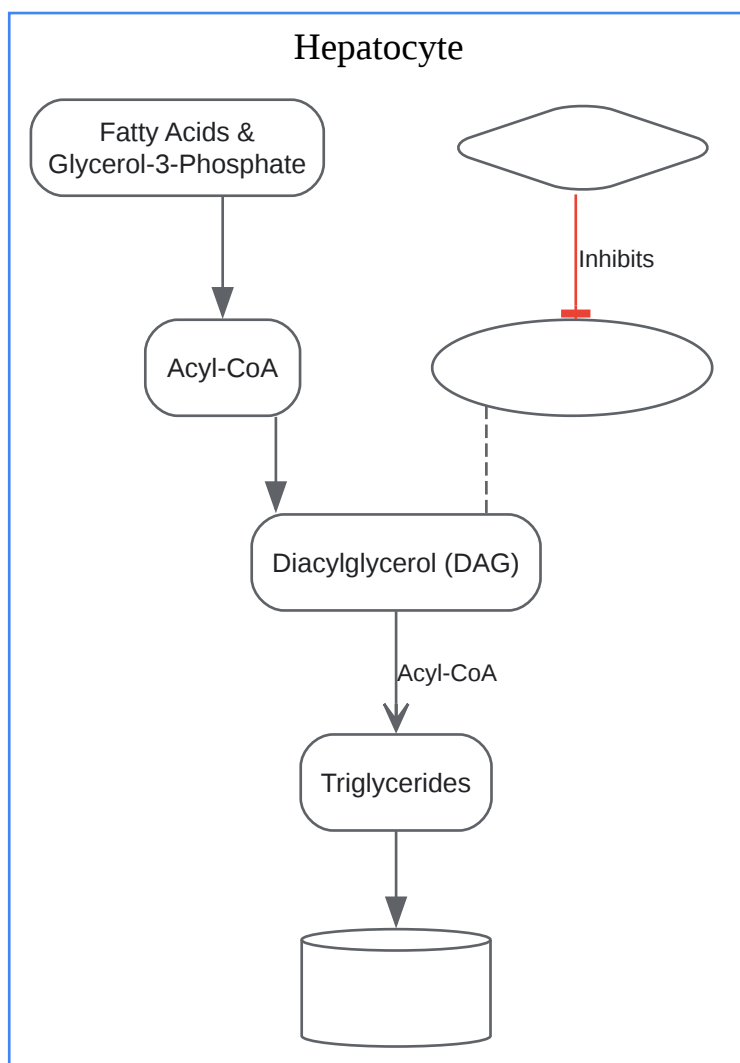
The following tables summarize key quantitative data for **Ervogastat** from preclinical and clinical studies.

Parameter	Value	Species/System	Reference
In Vitro Potency			
DGAT2 IC <sub>50</sub>	~90 nM (for prototype)	Enzyme Assay	[2]
DGAT1 Inhibition	Very Low	Enzyme Assay	[2]
Monoacylglycerol Acyltransferase (MOGAT) Inhibition	Very Low	Enzyme Assay	[2]
In Vivo Efficacy			
Plasma Triglyceride Reduction	Dose-dependent decrease	Western Diet-fed Rats	[2]
Hepatic Triglyceride Reduction	Dose-dependent decrease	Western Diet-fed Rats	[2]
Clinical Data (Phase 2a)			
Liver Fat Reduction (with Clesacostat)	48% - 60% reduction	Humans with NASH	[4][8]

Note: The IC<sub>50</sub> value for the prototype compound is provided as a reference for the potency of this class of inhibitors. Specific IC<sub>50</sub> values for **Ervogastat** may vary depending on the assay conditions.

## Signaling Pathway and Experimental Workflow Diagrams

### Signaling Pathway of Triglyceride Synthesis and Inhibition by Ervogastat



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